molecular formula C9H15NO2 B3344864 N-Cyclopropyl-3-propyloxirane-2-carboxamide CAS No. 950483-64-4

N-Cyclopropyl-3-propyloxirane-2-carboxamide

Cat. No. B3344864
M. Wt: 169.22 g/mol
InChI Key: ARDZPNHBMYHPHZ-UHFFFAOYSA-N
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Patent
US08383858B2

Procedure details

A flask equipped with an overhead stirrer, thermometer and addition funnel was placed under a nitrogen atmosphere then charged with the acid of Example 1 (20.0 g, 154 mmol), and isopropyl acetate (IPAc; 200 mL) then cooled to 0±5° C. 4-Methylmorpholine (NMM, 154 mL, 17 mL) was charged to the addition funnel then added maintaining the temperature at 0±5° C. Once addition was complete the addition funnel washed with IPAc (10 mL) and then charged with isobutyl chloroformate (IBCF, 137 mmol, 19.5 mL) which was added keeping the temperature at 0±5° C. The reaction mixture was stirred at 0±5° C. for 90 min after which time a solution of cyclopropylamine (154 mmol, 10.7) in IPAc (80 mL) was added keeping the temperature at 0±5° C. Upon completion of addition the reaction was warmed to 25±5° C. and allowed to stir for 18 h. Sodium hydroxide (231 mL, 1.0 N) was added and the biphasic mixture stirred vigorously for 30 min, then the layers were separated. The organic phase was then washed with HCl (231 mL, 1.0 N). The combined organic phases were dried over sodium sulfate (Na2SO4), filtered and concentrated under reduced pressure to provide the title compound (19.5 g, 75%) as an orange oil.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
154 mL
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
reactant
Reaction Step Three
Quantity
154 mmol
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
231 mL
Type
reactant
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[O:6][CH:5]1[C:7]([OH:9])=O)[CH2:2][CH3:3].CN1CCOCC1.ClC(OCC(C)C)=O.[CH:25]1([NH2:28])[CH2:27][CH2:26]1.[OH-].[Na+]>C(OC(C)C)(=O)C>[CH:25]1([NH:28][C:7]([CH:5]2[CH:4]([CH2:1][CH2:2][CH3:3])[O:6]2)=[O:9])[CH2:27][CH2:26]1 |f:4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CC)C1C(O1)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Two
Name
Quantity
154 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
19.5 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Four
Name
Quantity
154 mmol
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Five
Name
Quantity
231 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 (± 5) °C
Stirring
Type
CUSTOM
Details
to stir for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
thermometer and addition funnel
ADDITION
Type
ADDITION
Details
then added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 0±5° C
ADDITION
Type
ADDITION
Details
Once addition
WASH
Type
WASH
Details
washed with IPAc (10 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 0±5° C
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 0±5° C
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 25±5° C.
STIRRING
Type
STIRRING
Details
the biphasic mixture stirred vigorously for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic phase was then washed with HCl (231 mL, 1.0 N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)NC(=O)C1OC1CCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.